2-(4-methoxyphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, including the formation of the benzoxazole core, the introduction of the pyridine and methoxyphenoxy groups, and the final acetamide formation. Common reagents used in these reactions include:
Benzoxazole formation: This step often involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Pyridine introduction: The pyridine ring can be introduced through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.
Methoxyphenoxy group: This group can be introduced via etherification reactions using methoxyphenol and appropriate leaving groups.
Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide: can be compared with other benzoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
292058-98-1 |
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Molecular Formula |
C21H17N3O4 |
Molecular Weight |
375.4g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C21H17N3O4/c1-26-16-3-5-17(6-4-16)27-13-20(25)23-15-2-7-19-18(12-15)24-21(28-19)14-8-10-22-11-9-14/h2-12H,13H2,1H3,(H,23,25) |
InChI Key |
FCRBNJUJLYGGDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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